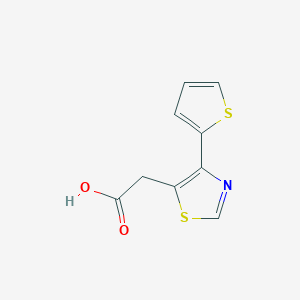
2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of “2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” is characterized by a thiazole ring attached to a thiophene ring and an acetic acid group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid” include a molecular weight of 225.29 . It is a powder at room temperature .科学的研究の応用
Synthesis and Biological Applications
- Analgesic and Neuroleptic Properties : Research has shown the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include derivatives similar to 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid, displaying a range of biological activities such as analgesic, neuroleptic, diuretic, and anti-inflammatory effects. These compounds have been identified as practically non-toxic and low-toxic, indicating their potential for further pharmaceutical development (Salionov, 2015).
Material Science and Chemistry
- Photovoltaic Applications : The introduction of 2-(Thiophen-2-yl)thiazole as a π-bridge into diethylamino coumarin for novel coumarin sensitizers has been studied. These compounds have shown to improve light-harvesting capabilities and photovoltaic performance, indicating their utility in dye-sensitized solar cells. One specific sensitizer demonstrated a photoelectric conversion efficiency of 4.78%, highlighting the potential of these compounds in renewable energy technologies (Han et al., 2015).
Organic Chemistry
- Reactivity and Stability : Studies have explored the reactivity of thiazole-containing compounds, including those related to 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid, under pyrolysis conditions. The research provides insight into the polarizability of thiazole rings and their susceptibility to resonance stabilization in transition states, which is crucial for designing reactions and understanding compound stability (August et al., 1986).
Crystallography
- Crystal Structure Analysis : The crystal structure of compounds involving 2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid analogs has been studied to understand the molecular configuration and interactions, such as hydrogen bonding and π–π stacking. These studies are fundamental in drug design and material science to predict and analyze the behavior of compounds under various conditions (Wu et al., 2015).
Superoxide Scavenging and Anti-inflammatory Activity
- Superoxide Scavenging : Synthesis and testing of derivatives for superoxide scavenging activity and anti-inflammatory properties have been conducted. Some compounds showed promising results as in vitro superoxide scavengers, though they were not effective as in vivo antiinflammatory agents, indicating the need for further optimization and testing (Maxwell et al., 1984).
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
特性
IUPAC Name |
2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-7-9(10-5-14-7)6-2-1-3-13-6/h1-3,5H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHIDWGLBZERPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(SC=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Thiophen-2-yl)thiazol-5-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)
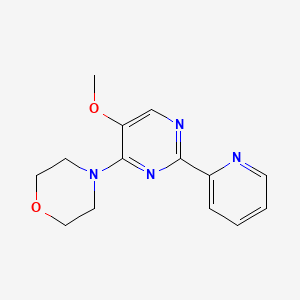

![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)
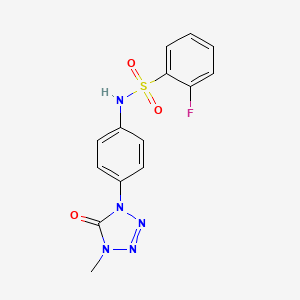
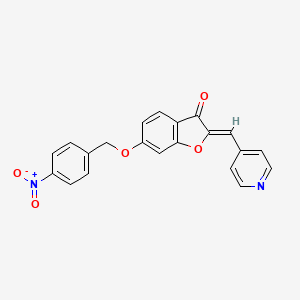
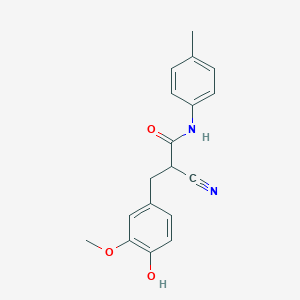
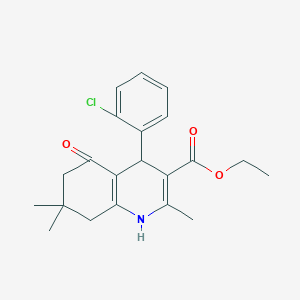
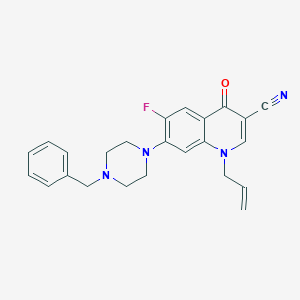

![2-(4-chlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2718679.png)